(1Z)-N'-Hydroxy-2-(2-nitrophenyl)ethanimidamide, also known as AldrichCPR, is a complex organic compound characterized by its distinct functional groups, including a hydroxylamine and a nitrophenyl moiety. This compound is of significant interest in various fields of chemistry due to its potential applications in medicinal chemistry and materials science.
The compound is commercially available through chemical suppliers such as Aldrich and BenchChem. It is synthesized in laboratory settings and may be produced on an industrial scale, although specific methods for large-scale production are not extensively documented.
This compound falls under the category of organic compounds, specifically within the amides and hydroxylamines classification. Its structure includes both an ethanimidamide framework and a nitrophenyl group, contributing to its unique chemical properties.
The synthesis of (1Z)-N'-Hydroxy-2-(2-nitrophenyl)ethanimidamide typically involves several key steps:
While specific industrial production methods are not well-documented, scaling up laboratory processes typically involves optimizing reaction parameters to enhance efficiency, such as using continuous flow reactors.
The molecular formula for (1Z)-N'-Hydroxy-2-(2-nitrophenyl)ethanimidamide is . Its structure can be represented using various chemical notation systems:
InChI=1S/C8H9N3O4/c9-8(10-12)5-6-1-3-7(4-2-6)11(13)14/h1-4,12H,5H2,(H2,9,10)O\N=C(Cc1ccccc1[N+](=O)[O-])N(1Z)-N'-Hydroxy-2-(2-nitrophenyl)ethanimidamide can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (1Z)-N'-Hydroxy-2-(2-nitrophenyl)ethanimidamide involves interactions with biological targets such as enzymes or receptors. The nitrophenyl group facilitates electron transfer reactions, while the imidamide moiety can form hydrogen bonds with target molecules, potentially modulating their activity and leading to various biological effects.
The compound typically appears as a solid at room temperature. Specific physical properties include:
Key chemical properties include:
(1Z)-N'-Hydroxy-2-(2-nitrophenyl)ethanimidamide has several scientific applications:
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.: